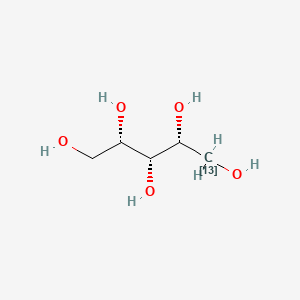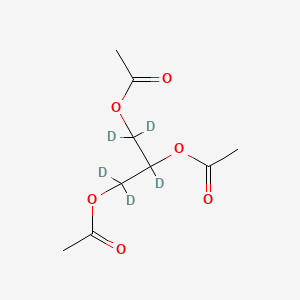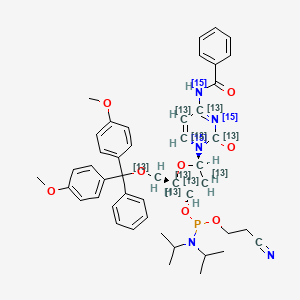
DMT-dC(bz) Phosphoramidite-13C9,15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-dC(bz) Phosphoramidite-13C9,15N3 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dC(bz) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving stable isotopes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dC(bz) Phosphoramidite structure. The key steps include:
Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.
Phosphoramidite formation: The protected nucleoside is then converted into the phosphoramidite form using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:
High coupling efficiency: Ensuring high coupling efficiency to produce high-yield and high-quality oligonucleotides.
Deprotection: Standard deprotection conditions involve using concentrated ammonia solution at 55°C for 8 hours or at room temperature for 24 hours
Analyse Des Réactions Chimiques
Types of Reactions
DMT-dC(bz) Phosphoramidite-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under reducing conditions.
Substitution: Nucleophilic substitution reactions during DNA synthesis.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine.
Reducing agents: Thiol-containing compounds for deprotection.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various research applications .
Applications De Recherche Scientifique
DMT-dC(bz) Phosphoramidite-13C9,15N3 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Employed in studies involving DNA replication, transcription, and repair.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-quality oligonucleotides for various industrial applications .
Mécanisme D'action
The mechanism of action of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantification of DNA molecules in various experimental setups. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
DMT-dC(bz) Phosphoramidite: The unlabeled version used in standard DNA synthesis.
DMT-dA(bz) Phosphoramidite: A similar compound with adenine instead of cytosine.
DMT-dG(ib) Phosphoramidite: A similar compound with guanine and an isobutyryl protecting group.
Uniqueness
DMT-dC(bz) Phosphoramidite-13C9,15N3 is unique due to its isotopic labeling, which provides additional capabilities for tracking and quantification in research applications. This makes it particularly valuable in studies requiring precise measurements and analysis .
Propriétés
Formule moléculaire |
C46H52N5O8P |
|---|---|
Poids moléculaire |
845.8 g/mol |
Nom IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1 |
Clé InChI |
PGTNFMKLGRFZDX-QXORKOLASA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6 |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



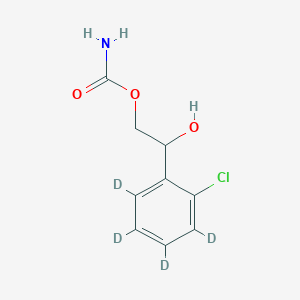

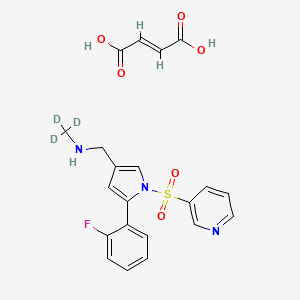
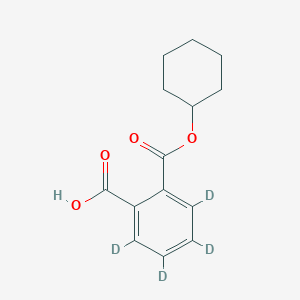
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


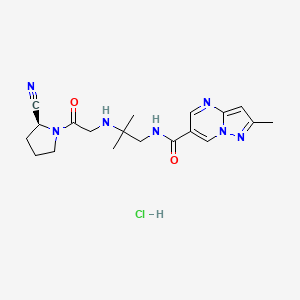
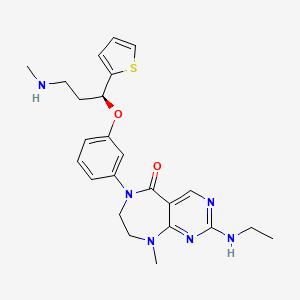
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

